4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that features a bromine atom and a boronic ester group attached to a phenol ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Boronic acids and their esters are known to interact with proteins and enzymes, often inhibiting their function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily.
Biochemical Pathways
Boronic acids and their derivatives are often involved in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Pharmacokinetics
The properties of boronic acids and their derivatives can vary widely depending on their structure . The presence of the bromine atom and the boronic ester group in this compound could potentially affect its solubility, stability, and bioavailability.
Result of Action
As a boronic acid derivative, it may be involved in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity and stability of boronic acids and their derivatives . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding to enzymatic inhibition or activation .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
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Bromination of Phenol: : The starting material, phenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the ortho position relative to the hydroxyl group.
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Formation of Boronic Ester: : The brominated phenol is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester group, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Cross-Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it couples with various aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with an aryl halide would yield a biaryl compound, while substitution with an amine would produce an arylamine derivative.
Scientific Research Applications
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
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Chemistry: : It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
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Biology: : The compound can be used to modify biomolecules, aiding in the study of biological pathways and the development of bioconjugates.
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Medicine: : It serves as a building block in the synthesis
Properties
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKEBQWEBMFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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